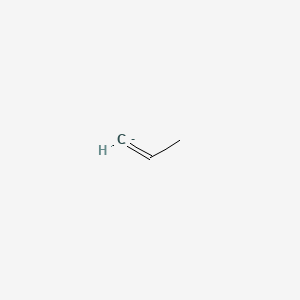

prop-1-ene

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1724-46-5 |

|---|---|

Molecular Formula |

C3H5- |

Molecular Weight |

41.073 |

IUPAC Name |

prop-1-ene |

InChI |

InChI=1S/C3H5/c1-3-2/h1,3H,2H3/q-1 |

InChI Key |

ZEJYUSNKPNYKPO-UHFFFAOYSA-N |

SMILES |

CC=[CH-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Prop 1 Ene Production

Industrial-Scale Synthesis Approaches

Historically, propylene (B89431) was primarily obtained as a co-product from steam cracking of naphtha and fluid catalytic cracking (FCC) in refineries. youtube.comijche.comresearchgate.netejaet.com However, shifts in feedstock utilization, particularly the increased use of lighter feedstocks like ethane (B1197151) in steam crackers, have led to a relative decrease in propylene production from these sources, necessitating the development of "on-purpose" propylene technologies. meryt-chemical.comresearchgate.netejaet.com

Modern Steam Cracking of Hydrocarbon Feedstocks

Steam cracking remains a significant source of light olefins, including ethylene (B1197577) and propylene. researchgate.netlinde-engineering.commdpi.com The process involves the pyrolysis of hydrocarbon feedstocks in the presence of steam at high temperatures, typically between 800°C and 870°C, with short residence times. linde-engineering.commdpi.com The product distribution in steam cracking is heavily influenced by the feedstock composition and operating parameters such as temperature, residence time, and the hydrocarbon-to-steam ratio. mdpi.com

While heavier feedstocks like naphtha and gas oils historically yielded substantial amounts of propylene, modern crackers increasingly utilize lighter feeds such as ethane, propane (B168953), and butane. researchgate.netmdpi.com This shift towards lighter feedstocks, particularly ethane, results in a higher ethylene-to-propylene ratio, leading to a reduced co-production of propylene from this route. researchgate.net

Modern steam cracking technologies focus on optimizing yields and energy efficiency. linde-engineering.com Techniques like mild or extremely mild cracking severity conditions and optimized processing of recycle streams are employed to maximize the yield of valuable components like propylene and butadiene. linde-engineering.com

Catalytic Dehydrogenation of Propane

Catalytic dehydrogenation of propane (PDH) has emerged as a leading on-purpose technology for propylene production due to its efficiency and the high purity of the product. meryt-chemical.com This process involves the conversion of propane (C₃H₈) into propylene (C₃H₆) and hydrogen (H₂) through an endothermic equilibrium-limited reaction. meryt-chemical.com

The reaction is typically carried out at high temperatures, ranging from 600°C to 680°C, and low pressures to favor the forward dehydrogenation reaction. meryt-chemical.com Continuous removal of hydrogen from the reaction environment, often through purge streams or selective membranes, is crucial to shift the equilibrium and maximize propylene yield. meryt-chemical.com

Commercial PDH processes, such as Catofin and Oleflex, utilize specific catalyst systems. acs.org Catofin commonly employs chromium oxide-based catalysts, while Oleflex utilizes platinum-tin catalysts supported on aluminum oxide. acs.orgmdpi.com

Oxidative dehydrogenation of propane (ODHP) is an alternative approach that offers thermodynamic advantages compared to non-oxidative PDH, as it is an exothermic process and not limited by equilibrium. youtube.comcomsol.it ODHP involves the reaction of propane with oxygen to produce propylene and water. frontiersin.org This process can operate at lower temperatures and minimizes coke formation, a significant challenge in non-oxidative PDH. comsol.it

Despite its advantages, ODHP faces challenges related to the overoxidation of propane and propylene to carbon oxides, which limits propylene selectivity and yield. youtube.comcomsol.itnih.gov Significant research is focused on developing highly selective catalysts for this process. Emerging catalytic systems for ODHP include transition metal oxides (such as vanadium and molybdenum-based catalysts), rare earth metal oxides (like CeO₂), and non-metallic catalysts, particularly those containing boron. frontiersin.org Boron nitride (BN) has shown promise as an ODHP catalyst due to its high selectivity towards propylene and its potential for photocatalytic applications. frontiersin.orgnih.govacs.orgacs.org Recent research has explored tandem catalysts, such as platinum and indium oxide nanoparticles, which aim to improve the conversion and selectivity by facilitating different reaction stages on a single nanoparticle. acs.org

Non-oxidative PDH is a commercially established process, but it is limited by thermodynamic equilibrium and suffers from catalyst deactivation due to coke formation at the high operating temperatures required for sufficient conversion. nih.govmdpi.comrsc.org The endothermic nature of the reaction necessitates high temperatures (600–680 °C), which also promote undesirable side reactions like thermal cracking and coking. meryt-chemical.commdpi.com

Traditional catalysts for non-oxidative PDH include chromium oxide and platinum-tin formulations. acs.orgmdpi.com Chromium oxide-based catalysts, while active, raise concerns regarding the toxicity of hexavalent chromium compounds and can undergo deactivation due to the crystallization of amorphous Cr₂O₃ at high temperatures. mdpi.commdpi.com Platinum-tin catalysts are effective but are expensive. acs.orgnih.gov

Current research in non-oxidative PDH catalyst development focuses on improving catalyst stability, reducing coke formation, and exploring alternative materials. acs.orgmdpi.commdpi.comnih.gov This includes investigating modified zirconium dioxide (ZrO₂)-based catalysts and strategies to stabilize active sites. acs.orgmdpi.commdpi.comnih.gov

Methanol-to-Olefins (MTO) and Methanol-to-Propene (MTP) Processes

The Methanol-to-Olefins (MTO) process converts methanol (B129727) into a mixture of light olefins, primarily ethylene and propylene. honeywell.comcatalysis.blog The Methanol-to-Propene (MTP) process is a variation of MTO specifically optimized for maximizing propylene yield. ijche.comenergy.nl These processes provide an alternative route to produce olefins from non-petroleum feedstocks like natural gas, coal, or biomass, which are first converted to synthesis gas and then to methanol. ijche.comhoneywell.com

In the MTP process, methanol is typically first converted to dimethyl ether (DME) and water in a pre-reactor. energy.nl The mixture of methanol, water, and DME is then fed to a reactor containing a zeolite-based catalyst, commonly H-ZSM-5, which catalyzes the conversion to olefins. ijche.comenergy.nlosti.gov The reaction pathway involves complex cycles, including the formation of a hydrocarbon pool and methylation/cracking reactions. ijche.com

A key challenge in MTO/MTP processes is catalyst deactivation due to coke formation, necessitating catalyst regeneration. energy.nlosti.gov Fluidized bed reactors are often employed to facilitate continuous catalyst circulation and regeneration. osti.govresearchgate.net

Olefin Metathesis and Disproportionation for Prop-1-ene (B156429) Synthesis

Olefin metathesis is a catalytic reaction that involves the rearrangement of carbon-carbon double bonds in olefins. researchgate.netmit.edudigitalrefining.com This technology is used for on-purpose propylene production by reacting ethylene with C₄ and/or C₅ olefins, often sourced as by-products from steam crackers or FCC units. researchgate.netdigitalrefining.comlummustechnology.com

The most common application for propylene production is the reaction between ethylene and 2-butene (B3427860) to form two molecules of propylene. digitalrefining.com This reaction is typically carried out over catalysts containing Group VIA or VIIA metal oxides, such as tungsten oxide on silica (B1680970). mit.edudigitalrefining.comupb.ro

The Olefins Conversion Technology (OCT) licensed by Lummus Technology is a commercially demonstrated process that utilizes metathesis and isomerization chemistry to produce propylene from ethylene and C₄/C₅ olefins. researchgate.netlummustechnology.com A significant advantage of this process is that it does not produce paraffins, simplifying the separation of polymer-grade propylene. lummustechnology.com

While the term "disproportionation" is sometimes used interchangeably with metathesis in the context of symmetrical olefins (e.g., 2-butene disproportionating to ethylene and 2,3-dimethyl-2-butene, although this doesn't produce propylene directly), the primary reaction for propylene synthesis via this route involves the cross-metathesis of ethylene with butenes. digitalrefining.com

| Synthesis Method | Primary Feedstocks | Key Reaction(s) | Typical Operating Temperature (°C) | Key Catalysts | Notes |

| Modern Steam Cracking | Naphtha, LPG (Propane, Butane), Ethane | Thermal cracking | 800-870 | None (thermal process) | Co-produces ethylene, butadiene, etc.; Yields depend on feedstock. researchgate.netmdpi.com |

| Catalytic Dehydrogenation of Propane (Non-Oxidative) | Propane | C₃H₈ → C₃H₆ + H₂ | 600-680 | Pt-Sn/Al₂O₃, CrOₓ/Al₂O₃ | Endothermic; Equilibrium limited; Coke formation is a challenge. meryt-chemical.comacs.orgmdpi.com |

| Oxidative Dehydrogenation of Propane (ODH) | Propane, O₂ | C₃H₈ + ½ O₂ → C₃H₆ + H₂O | Lower than non-oxidative PDH | V-based, Mo-based, B-containing (BN), TiO₂ frontiersin.orgcomsol.it | Exothermic; Risk of overoxidation; Catalysts under development. comsol.itnih.gov |

| Methanol-to-Propene (MTP) | Methanol | Methanol → DME → Olefins (primarily C₃H₆) | 300-500 | Zeolites (H-ZSM-5, SAPO-34) | Alternative feedstock route; Coke formation is a challenge. ijche.comenergy.nlosti.gov |

| Olefin Metathesis | Ethylene, C₄/C₅ Olefins | C₂H₄ + C₄H₈ (e.g., 2-butene) → 2 C₃H₆ | Varies | Group VIA/VIIA metal oxides (e.g., WO₃/SiO₂) mit.eduupb.ro | Converts lower-value olefins; Flexible propylene/ethylene ratio. researchgate.netlummustechnology.com |

This compound Production via Butene Cracking

Direct conversion of butene-rich fractions to propene through catalytic cracking represents an attractive alternative to conventional production routes. csic.esacs.org This method utilizes C4+ olefinic streams, often byproducts from FCC and thermal cracking, to increase propene output. csic.es Research efforts have increasingly focused on the catalytic cracking of linear butenes using acid zeolite catalysts, with ZSM-5 (MFI) being a prominent material studied. csic.es

The mechanism of butene cracking to high yields of propene involves the dimerization of butenes followed by the selective cracking of the resulting octyl carbenium intermediates into propene and pentenes. csic.es Achieving high propene selectivity requires restricting other bimolecular reactions like hydride transfer, cyclization, and aromatization. csic.es

Catalyst design plays a crucial role in optimizing propene selectivity and catalyst life in butene cracking. While ZSM-5 zeolites with high Si/Al ratios (>150) and large crystal sizes (>10 µm) have been considered suitable, they can suffer from low activity due to a low density of Brönsted acid sites. csic.es Conversely, a higher density of active sites can lead to increased undesired consecutive reactions within the micropores, accelerating deactivation. csic.es

Recent research suggests that an optimal ZSM-5 based catalyst for selective butene cracking to propene can be achieved by balancing diffusional and compositional effects. csic.esacs.org An approach focusing on ZSM-5 zeolite with a squared morphology, sub-micron sized crystals (0.8 x 0.3 x 1.0 µm), and a Si/Al molar ratio around 300 has shown promise. csic.esacs.org This specific crystal conformation facilitates propene diffusion and minimizes its consumption in subsequent reactions, thus limiting the formation of heavier oligomers (C5+) and aromatics, and maximizing propene selectivity. csic.esacs.org Studies have shown that coffin-type ZSM-5 crystals, with greater diffusional restrictions, exhibit faster deactivation compared to square-shaped crystals, regardless of crystal size and aluminum content. csic.esacs.org

The thermodynamic equilibrium yield of propene and ethene from 1-butene (B85601) cracking increases with higher reaction temperatures and lower total pressure. acs.org Optimal yields catalyzed by ZSM-5 are often obtained at reaction temperatures between 500–580 °C and butene partial pressures of 0.02–0.05 MPa, or at higher temperatures with increased partial pressure. acs.org

Butene cracking can also be integrated into multi-stage catalyst systems, such as the UOP/Total petrochemical olefin process, which combines a cracking step with the methanol-to-olefins (MTO) process to convert C4+ alkenes into ethene and propene. csic.es Another integrated approach involves the metathesis of butenes followed by the cracking of C4+ byproducts in a second step. csic.es

Studies on HMCM-49 zeolite for the catalytic cracking of 1-butene to propene and ethene have shown that appropriate reaction conditions can effectively suppress secondary reactions, significantly improving the selectivity of propene and ethene. akjournals.comakjournals.com For instance, a 1-butene conversion of 90.82% and a combined propene and ethene selectivity of 51.38% were achieved at a reaction temperature of 580 °C, a WHSV of 9.4 h-1, and a 1-butene partial pressure of 0.1 MPa using HMCM-49 zeolite. akjournals.comakjournals.com

| Catalyst Type | Morphology | Crystal Size | Si/Al Ratio | Key Advantages for Butene Cracking to Propene |

| ZSM-5 | Squared | Sub-micron (0.8 x 0.3 x 1.0 µm) | ~300 | Improved propene diffusion, reduced side reactions, enhanced selectivity and catalyst life. csic.esacs.org |

| ZSM-5 | Coffin | Large (>10 µm) | >150 | Considered adequate, but higher diffusional restrictions can lead to faster deactivation. csic.esacs.org |

| HMCM-49 | - | - | - | Effective suppression of secondary reactions, improved propene and ethene selectivity under specific conditions. akjournals.comakjournals.com |

Niche and Emerging Synthetic Routes to this compound

The increasing demand for propene and the desire for more sustainable chemical production have spurred research into niche and emerging synthetic routes, particularly those utilizing renewable feedstocks.

Conversion of Ethanol (B145695) to this compound

The conversion of ethanol to propene (ETP) is an attractive process that utilizes bioethanol as a renewable feedstock. scispace.comchemicalpapers.com This process is considered economically favorable and environmentally benign. scispace.com While conventional one-step catalytic conversion of ethanol can lead to propene, the dehydration ability of catalysts often results in the undesired formation of ethene, reducing propene yield. scispace.comchemicalpapers.com

A two-step strategy for the selective conversion of ethanol to propene has been proposed to mitigate ethene formation. scispace.comchemicalpapers.com This process involves the conversion of ethanol to acetone (B3395972) in the first step, followed by the conversion of acetone to propene in the second step. scispace.comchemicalpapers.com Thermodynamic analysis suggests that a propene yield of 74.6% can be achieved even at a relatively low temperature of 200 °C through known reaction pathways. scispace.comchemicalpapers.com

Research has identified potential catalysts for each step of this two-step process. For the initial conversion of ethanol to acetone, Cu/La2Zr2O7 and Fe3O4 catalysts have shown promise, achieving acetone carbon-based yields above 70% with 100% ethanol conversion at 400 °C. scispace.comchemicalpapers.com For the second step, the conversion of acetone to propene, a mixed Ag–In/SiO2 and K3PW12O40 catalyst is considered effective. scispace.comchemicalpapers.com Using a combination of these catalysts, a propene yield of up to 72% has been speculated. scispace.comchemicalpapers.com

Other catalysts have also been explored for the conversion of ethanol to propene, including Ni ion-loaded silica MCM-41 (Ni-M41), Sc-modified In2O3 (Sc/In2O3), and a solid solution of Y2O3-CeO2. infona.ploup.com The propene production activity of these catalysts followed the order Sc/In2O3 > Y2O3-CeO2 > Ni-M41. infona.pl The stability during the reaction was observed to be Y2O3-CeO2 ~ Sc/In2O3 > Ni-M41. infona.pl The presence of water and hydrogen in the reactant stream significantly improved the propene yield and durability of the Sc/In2O3 catalyst. infona.pl

The reaction mechanism for ethanol conversion to propene is highly dependent on the catalyst used. infona.pl On Ni-M41, propene formation primarily occurs through the metathesis reaction of ethene and butenes, which are produced via ethene dimerization. infona.pl On Sc/In2O3 and Y2O3-CeO2 oxide catalysts, the main pathway involves the sequence: ethanol → acetaldehyde (B116499) → acetone → propene. infona.ploup.comresearchgate.net However, the detailed steps within this pathway can differ between these catalysts. infona.pl For instance, on Sc/In2O3, acetaldehyde is oxidized to acetic acid, which then undergoes ketonization to form acetone and carbon dioxide. infona.pl On Y2O3-CeO2, acetaldehyde is converted to ethyl acetate (B1210297), which decomposes into acetic acid and ethene. infona.pl The acetic acid then follows a similar ketonization route to acetone as on Sc/In2O3. infona.pl A characteristic of the Y2O3-CeO2 catalyst is the significant byproduct formation of ethene. infona.pl

| Catalyst | Proposed Reaction Pathway | Key Features / Performance |

| Cu/La2Zr2O7 or Fe3O4 (First step: Ethanol to Acetone) | Ethanol → Acetone | High acetone yield ( >70%) at 100% ethanol conversion (400 °C). scispace.comchemicalpapers.com |

| Mixed Ag–In/SiO2 and K3PW12O40 (Second step: Acetone to Propene) | Acetone → Propene | Effective for the second step of the two-step process. scispace.comchemicalpapers.com |

| Sc/In2O3 | Ethanol → Acetaldehyde → Acetone → Propene | High propene production activity and good stability, improved by water and hydrogen co-feed. infona.ploup.com Acetic acid intermediate in acetone formation. infona.pl |

| Y2O3-CeO2 | Ethanol → Acetaldehyde → Acetone → Propene | Good stability, but significant ethene byproduct formation. infona.pl Ethyl acetate intermediate in acetone formation. infona.pl |

| Ni-M41 | Ethanol → Ethene → Butenes → Propene (via metathesis) | Lower activity and stability compared to oxide catalysts. infona.pl |

| In2O3 (110) surface (DFT studies) | Ethanol → Acetaldehyde → Acetone → Propene | Ethanol to acetaldehyde is facile; aldol (B89426) coupling is favorable for acetone formation; acetone to propene is rate-limiting. researchgate.netosti.govfung-group.org |

Bio-based and Renewable Feedstock Pathways to this compound

The utilization of bio-based and renewable feedstocks for propene production is gaining significant interest as part of the transition towards a more sustainable chemical industry. fishersci.fimdpi.commdpi.comornl.gov Biomass, being an abundant carbon-neutral renewable resource, offers a compelling alternative to fossil resources. mdpi.comornl.gov

Several pathways are being explored to produce propene from bio-based intermediates. One route involves the conversion of bio-ethanol, which can be produced through fermentation of biomass like corn, sugar canes, or switchgrass. fung-group.orgornl.gov While bio-ethanol can be dehydrated to bio-ethene, this bio-ethene can then undergo dimerization to form butenes, followed by a metathesis reaction with ethene to produce propene. mdpi.comessentialchemicalindustry.org This process can utilize both bio-ethylene from bio-ethanol and bio-butylene derived from bio-butanol dehydration. mdpi.com Bio-butanol itself can be produced from bio-ethanol via the Guerbet process. mdpi.com

Another promising pathway involves the direct conversion of bio-ethanol to propene (ETP), as discussed in the previous section. scispace.comchemicalpapers.commdpi.com This route bypasses the formation of ethene as a primary intermediate and focuses on the ethanol → acetaldehyde → acetone → propene sequence over specific catalysts like metal oxides. infona.ploup.comresearchgate.netmdpi.com

The catalytic dehydration of biomass-derived 1-propanol (B7761284) is also being investigated as a route to propene. figshare.comornl.govresearchgate.netornl.gov Zeolite catalysts have shown versatility in this conversion, producing propene with high selectivity at temperatures at or below 230 °C. figshare.comornl.govresearchgate.netornl.gov Increasing the reaction temperature above 230 °C can shift product selectivity towards C4+ hydrocarbons. figshare.comornl.govresearchgate.netornl.gov Cu-ZSM-5 has demonstrated a broader temperature window for high propene selectivity and can operate at higher 1-propanol space velocities compared to H-ZSM-5. figshare.comornl.govresearchgate.netornl.gov Research using deuterium-labeled 1-propanol suggests that a hydrocarbon pool type pathway might be active concurrently with dehydration, leading to the formation of C4+ hydrocarbons. figshare.comornl.govornl.gov Deuterium incorporation in the hydrocarbon product stream, including propene, appears to occur in two steps, with incorporation happening after dehydration via exchange with the partially deuterated catalyst surface. figshare.comornl.govornl.gov

Besides ethanol and propanol, other biomass intermediates are being explored. For example, syngas (a mixture of carbon monoxide and hydrogen) produced from biomass gasification can be used to synthesize ethanol or propanol, which can then be converted to propene. essentialchemicalindustry.org Glycerol (B35011), a byproduct of biodiesel production, can be selectively hydrogenolyzed to propanol, providing a sustainable source for propene production via subsequent dehydration. researchgate.net

The concept of biorefineries, which integrate the conversion of renewable biomass into a range of bio-based products, including fuels and chemicals, is central to these pathways. ornl.govieabioenergy.com These integrated systems aim for efficient and cost-effective processing of biological feedstocks and successful integration into existing infrastructure. ieabioenergy.com The transition to a bio-based circular economy, driven by the need for environmental sustainability and reduced reliance on fossil fuels, highlights the growing importance of chemicals and materials produced from biomass. ieabioenergy.com

| Feedstock | Intermediate(s) | Pathway to Propene | Catalysts |

| Biomass (e.g., corn, sugar canes) | Bio-ethanol | 1. Dehydration to bio-ethene, dimerization to butenes, metathesis with ethene. mdpi.comessentialchemicalindustry.org 2. Direct conversion via acetaldehyde and acetone. scispace.comchemicalpapers.cominfona.ploup.comresearchgate.netmdpi.com | Zeolites, metal oxides (e.g., Sc/In2O3, Y2O3-CeO2). infona.ploup.comresearchgate.netmdpi.com |

| Biomass | 1-Propanol | Catalytic dehydration. figshare.comornl.govresearchgate.netornl.gov | Zeolite catalysts (e.g., H-ZSM-5, Cu-ZSM-5). figshare.comornl.govresearchgate.netornl.gov |

| Biomass | Syngas | Conversion to ethanol or propanol, then to propene. essentialchemicalindustry.org | Ruthenium-cobalt complexes, molybdenum-based catalysts (for syngas to propanol). essentialchemicalindustry.org |

| Glycerol (Biodiesel byproduct) | Propanol | Selective hydrogenolysis to propanol, then dehydration to propene. researchgate.net | Copper (Cu) – Tungstosilicic acid (HSiW) catalysts (for glycerol to propanol). researchgate.net |

Elucidation of Prop 1 Ene Reaction Mechanisms and Reactivity

Fundamental Reaction Types and Pathways

The reactivity of prop-1-ene (B156429) is primarily centered on its π-bond, which serves as a region of high electron density, and the C-H bonds on the methyl group adjacent to the double bond, known as allylic hydrogens. These sites are susceptible to attack by a range of reagents, leading to addition, substitution, and rearrangement reactions.

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich C=C double bond is attacked by an electron-deficient species known as an electrophile. chemistryguru.com.sg In the case of an unsymmetrical alkene like this compound, these reactions are regioselective, a phenomenon explained by Markovnikov's rule. chemguide.co.ukwikipedia.org

The mechanism proceeds in two main steps. Initially, the electrophile is attracted to the π electrons of the double bond. youtube.com The π bond breaks, and its electron pair forms a new sigma bond with the electrophile. youtube.com This process results in the formation of a carbocation intermediate on the other carbon atom of the original double bond. chemguide.co.ukchemistrystudent.com

For this compound, the addition of the electrophile (e.g., H⁺ from HBr) can lead to two possible carbocations: a primary carbocation (if H⁺ adds to the central carbon) or a secondary carbocation (if H⁺ adds to the terminal carbon). youtube.comchemistrystudent.com The stability of carbocations follows the order: tertiary > secondary > primary. This stability is attributed to the inductive effect, where adjacent alkyl groups donate electron density, helping to disperse the positive charge of the carbocation. chemistrystudent.comsavemyexams.com The secondary carbocation, having two such alkyl groups (a methyl and a hydrogen), is more stable than the primary carbocation, which has only one (an ethyl group). savemyexams.comnailib.com

Consequently, the reaction pathway that forms the more stable secondary carbocation is energetically favored and proceeds at a faster rate. chemguide.co.uk In the final step, a nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. youtube.com This preference for the formation of the more stable carbocation intermediate is the chemical basis for Markovnikov's rule, which states that the hydrogen atom of a protic acid adds to the carbon atom of the double bond that already has more hydrogen atoms. wikipedia.org The reaction of this compound with hydrogen bromide, for instance, predominantly yields 2-bromopropane (B125204). chemguide.co.uk

| Reactant | Major Product | Minor Product | Governing Principle |

|---|---|---|---|

| HBr | 2-Bromopropane | 1-Bromopropane | Markovnikov's Rule |

| H₂O (acid-catalyzed) | Propan-2-ol | Propan-1-ol | Markovnikov's Rule |

| Br₂ | 1,2-Dibromopropane | N/A | Electrophilic Addition |

This compound can also undergo reactions via free-radical mechanisms, which often lead to different products than their electrophilic counterparts. These reactions are typically initiated by light, heat, or the presence of a radical initiator like a peroxide. libretexts.org

A key example is the radical addition of hydrogen bromide. In the presence of peroxides, the addition of HBr to this compound proceeds via an anti-Markovnikov pathway, yielding 1-bromopropane as the major product. wikipedia.orgucla.edubyjus.com This is known as the peroxide effect or the Kharasch effect. byjus.compharmaguideline.com The mechanism involves three stages:

Initiation: The peroxide decomposes to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orglibretexts.org

Propagation: The bromine radical adds to the this compound double bond. This addition occurs at the terminal carbon to form the more stable secondary alkyl radical intermediate, rather than the less stable primary radical. libretexts.orgwikipedia.org This radical then abstracts a hydrogen atom from another HBr molecule to form the 1-bromopropane product and a new bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction ceases when two radicals combine. wikipedia.org

Another important radical reaction is allylic substitution . This occurs when this compound reacts with halogens at high temperatures or with reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. jove.compressbooks.pub Under these conditions, where the halogen concentration is kept low, substitution at the allylic position (the carbon atom adjacent to the double bond) is favored over addition to the double bond. pressbooks.publibretexts.org The mechanism involves the abstraction of a highly reactive allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical. libretexts.orgvedantu.com This stabilized intermediate then reacts with a molecule of Br₂ (present in low concentration) to form 3-bromothis compound and regenerate the bromine radical. jove.comlibretexts.org

| Reaction Type | Reagents | Key Intermediate | Major Product |

|---|---|---|---|

| Radical Addition | HBr, Peroxides (ROOR) | Secondary alkyl radical | 1-Bromopropane |

| Allylic Substitution | N-Bromosuccinimide (NBS), light/heat | Resonance-stabilized allylic radical | 3-Bromothis compound |

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). chemistrylearner.comwikipedia.org this compound is a classic example of an ene component. The reaction involves the transfer of an allylic hydrogen from the ene to the enophile, accompanied by a shift of the ene's double bond and the formation of a new carbon-carbon sigma bond between the ene and the enophile. chemistrylearner.comwikipedia.org For instance, in the reaction between this compound and ethene, an allylic hydrogen from this compound is transferred to ethene, resulting in the formation of pent-1-ene. chemistrylearner.com

The mechanism of the ene reaction has been a subject of considerable investigation, with debate centering on whether it is a concerted or a stepwise process. nih.gov A concerted mechanism would involve a single, cyclic transition state where all bond-forming and bond-breaking events occur simultaneously. chemistrylearner.comwikipedia.org In contrast, a stepwise mechanism would proceed through a diradical intermediate. acs.orgnih.gov

Theoretical studies on the parent ene reaction between this compound and ethene have provided significant insights. Ab initio molecular orbital calculations have indicated that the stepwise pathway, proceeding through a diradical intermediate, has an energy barrier approximately 4 kcal/mol lower than the concerted pathway. acs.orgnih.gov This suggests that for this specific reaction, the stepwise mechanism is more favorable. acs.org

Further research has shown that the distinction is not always clear-cut. Some reactions may proceed through a highly asynchronous concerted transition state, where C-C bond formation is significantly more advanced than the hydrogen transfer at the transition state. acs.orgresearchgate.net In some cases, dynamic effects can lead to trajectories passing through a "concerted" transition state that then proceed to form a diradical intermediate, effectively blurring the lines between a truly concerted and a stepwise mechanism. nih.govacs.org The mechanism can be viewed as existing on a continuum, with the specific nature depending on the substrates and reaction conditions.

Pericyclic Reactions: Ene Reaction Mechanisms of this compound

Oxidation and Epoxidation Reactions of this compound

Oxidation reactions of this compound are of immense industrial importance, particularly those that lead to the formation of propylene (B89431) oxide, a key chemical intermediate. scispace.com

The direct epoxidation of this compound to propylene oxide using molecular oxygen and hydrogen is a significant "green" chemical process that has attracted extensive research. magtech.com.cnscispace.com This method offers an alternative to traditional, less environmentally friendly routes like the chlorohydrin process. uu.nl

Gold-based catalysts have emerged as highly effective for this transformation. scispace.com The most successful systems typically consist of gold nanoparticles supported on titanium-containing materials, such as titanium dioxide (TiO₂) or titanium silicalite (TS-1). acs.orgmdpi.com The reaction mechanism is generally believed to involve the activation of hydrogen and oxygen on the surface of the gold nanoparticles to form a hydroperoxide species. scispace.comuu.nlmdpi.com This active oxygen species then migrates to an adjacent titanium site, where it reacts with this compound to form propylene oxide and water. mdpi.com

The performance of these catalytic systems is highly dependent on several factors:

Gold Particle Size: Optimal activity is often observed with gold nanoparticles in the 2-5 nm range. scispace.com

Support Material: The nature of the titanium-containing support influences the activity and stability of the catalyst. magtech.com.cn

Promoters: The addition of other metals or modifiers can enhance catalytic performance. magtech.com.cn

Reaction Conditions: Temperature, pressure, and reactant concentrations play a crucial role.

A major challenge in this process is the low efficiency of hydrogen utilization, as a significant portion is consumed in the competing reaction to form water. scispace.com Catalyst deactivation is another issue, often caused by the formation of strongly adsorbed byproducts like carbonates or the deposition of carbonaceous materials (coke) on the catalyst surface. scispace.comuu.nlscispace.com Research efforts are focused on improving catalyst stability and hydrogen efficiency to make the direct epoxidation process more economically viable. rsc.org

| Catalyst System | Support | Key Findings | Reference |

|---|---|---|---|

| Au Nanoparticles | TiO₂ | High selectivity (>90%) at mild conditions, but activity is relatively low. Deactivation observed. | scispace.commdpi.com |

| Au Nanoparticles | Titanium Silicalite (TS-1) | Identified as a promising candidate for commercial production. | mdpi.com |

| Au-Ag Bimetallic | TS-1 | Addition of Ag significantly enhanced the propylene oxide formation rate and H₂ efficiency. | acs.org |

| Silylated Au-Ti Catalyst | Ti-SiO₂ | Silylation increased surface hydrophobicity, enhancing PO yield and suppressing propane (B168953) formation. | rsc.org |

Hydrogen Peroxide-Assisted Epoxidation Mechanisms

The epoxidation of this compound using hydrogen peroxide is a significant industrial process, and understanding its mechanism is crucial for optimization. Quantum chemical calculations have shown that the uncatalyzed reaction in the gas phase has a considerable energy barrier of 35.2 kcal/mol and a reaction energy of -52.6 kcal/mol. nih.gov The reaction is believed to proceed through a concerted mechanism. nih.gov

The presence of a catalyst, such as titanosilicalite-1 (TS-1), and a solvent like methanol (B129727) is common in industrial applications. eurochemengineering.com The reaction is typically carried out under mild conditions, around 40-50 °C. eurochemengineering.com Water molecules can play a catalytic role by mediating proton transfer between the peroxide oxygens, which is a key step in the concerted epoxidation reaction. nih.gov The introduction of a single water molecule can reduce the reaction barrier. nih.gov

Key Mechanistic Points:

Concerted Reaction: The epoxidation is thought to occur in a single, concerted step. nih.gov

Catalytic Role of Water: Water molecules can lower the activation energy by facilitating proton transfer. nih.gov

TS-1 Catalyst: In industrial processes, a titanosilicalite-1 (TS-1) catalyst is often used to facilitate the reaction. eurochemengineering.com

This compound Oxidation Kinetics and Product Pathways

The oxidation of this compound can lead to a variety of products depending on the reaction conditions. In the gas-phase epoxidation with hydrogen peroxide, the primary side reaction is the decomposition of hydrogen peroxide into oxygen and water. acs.org However, several carbon-containing byproducts are also formed.

Primary Oxidation Products and Pathways:

Propene Oxide: The desired product from epoxidation.

Acetaldehyde (B116499), CO, and CO₂: These result from the subsequent oxidation of propene oxide at higher temperatures. acs.org

Propanal and Acetone (B3395972): Formed through the isomerization of propene oxide via the opening of the C(3)–O and C(2)–O bonds, respectively. acs.org

Propionic acid, Acetic acid, and Propene glycol: Also detected in smaller quantities. acs.org

In combustion environments, the oxidation of this compound is a key process. Important reactions include hydrogen atom abstraction from this compound by molecular oxygen, hydroxyl, and hydroperoxyl radicals. researchgate.net The resulting allyl radical plays a significant role in the subsequent reaction pathways. researchgate.netrsc.org Studies in jet-stirred and flow reactors have provided detailed speciation data, helping to validate kinetic models. universityofgalway.ie

Side reactions in the liquid-phase epoxidation process, particularly in the presence of methanol, can lower the selectivity towards propene oxide. These include the ring-opening of propene oxide by water or methanol to form propene glycol and methoxy propanols, respectively. eurochemengineering.com These can further react to form oligomers. eurochemengineering.com Another side reaction is the oxidation of methanol to formic acid, which can then react with methanol to produce methyl formate, a compound that complicates the purification of propene oxide due to its similar boiling point. eurochemengineering.com

| Product | Formation Pathway | Conditions |

| Propene Oxide | Direct epoxidation of this compound with H₂O₂ | Catalytic, mild conditions |

| Acetaldehyde, CO, CO₂ | Subsequent oxidation of propene oxide | Higher temperatures |

| Propanal, Acetone | Isomerization of propene oxide | Gas-phase oxidation |

| Propene Glycol | Ring-opening of propene oxide by water | Liquid-phase, presence of water |

| Methoxy Propanols | Ring-opening of propene oxide by methanol | Liquid-phase, presence of methanol |

| Methyl Formate | Reaction of formic acid (from methanol oxidation) with methanol | Liquid-phase, presence of methanol |

Hydroformylation of this compound

Catalytic Cycle Analysis in Hydroformylation

Hydroformylation, also known as the oxo process, involves the reaction of an alkene with carbon monoxide and hydrogen to form aldehydes. For this compound, this typically yields n-butyraldehyde and isobutyraldehyde. The process is catalyzed by transition metal complexes, most commonly cobalt or rhodium.

Cobalt-Catalyzed Hydroformylation: The active catalyst is often cobalt tetracarbonyl hydride (HCo(CO)₄). The catalytic cycle is generally understood to proceed through the following steps:

CO Dissociation: Dissociation of a CO ligand from HCo(CO)₄ to create a vacant coordination site.

Olefin Coordination: Coordination of this compound to the cobalt center.

Migratory Insertion: Insertion of the this compound into the Co-H bond to form a propyl-cobalt intermediate. This step is reversible. acs.org

CO Addition: Addition of a CO molecule to the cobalt complex.

CO Insertion: Migratory insertion of a CO molecule into the Co-propyl bond to form an acyl-cobalt complex.

Hydrogenolysis: Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the cobalt hydride catalyst. wikipedia.org

Density functional theory (DFT) calculations have provided detailed insights into this cycle, suggesting that H₂ coordination to the acyl complex, rather than oxidative addition, may be the rate-determining step after the generation of the active catalyst. acs.org The regioselectivity (the ratio of linear to branched aldehyde) is primarily determined by the relative stability of the alkyl cobalt tetracarbonyl complexes. acs.org

Rhodium-Catalyzed Hydroformylation: Rhodium-based catalysts are generally more active and operate under milder conditions than cobalt catalysts. wikipedia.org The fundamental steps of the catalytic cycle are similar to the cobalt-catalyzed process, involving olefin coordination, migratory insertion, CO insertion, and hydrogenolysis. The use of phosphine ligands, such as triphenylphosphine (TPP), is common to modify the catalyst's activity and selectivity.

Kinetic and Thermodynamic Studies of this compound Hydroformylation

Kinetic studies of this compound hydroformylation are essential for reactor design and process optimization. The reaction rate is influenced by temperature, pressure, and the concentrations of reactants and catalyst.

For rhodium-catalyzed systems, the rate of reaction is dependent on temperature and pressure, while the rhodium concentration and syngas (H₂/CO) composition may not have a significant impact under certain conditions. researchgate.net The ratio of normal to iso-butyraldehyde (n/i ratio) is a key performance indicator and can be influenced by ligand concentration; for instance, higher ligand concentrations can promote the formation of isobutyraldehyde. researchgate.net

Kinetic modeling, combining quantum chemical calculations with experimental data, has been used to gain a deeper understanding of the reaction mechanism. rsc.org These models can help identify rate-limiting and turnover-limiting steps in the catalytic cycle. For the cobalt-catalyzed process, a reduced kinetic model has been developed and refined through fitting to experimental results, leading to improved mechanistic hypotheses. rsc.org

In some catalytic systems, the reaction proceeds through three main elementary steps: the insertion of a hydrogen atom into the alkene, carbonylation, and the addition of H₂. researchgate.netrsc.org For a linear product pathway, the addition of H₂ can be the rate-limiting step, while for a branched pathway, the carbonylation step may be rate-controlling. researchgate.netrsc.org

| Parameter | Influence on Hydroformylation |

| Temperature | Affects reaction rate |

| Pressure | Affects reaction rate |

| Catalyst Concentration | Influences overall reaction rate |

| Ligand Concentration | Can affect the n/i ratio of aldehyde products |

| Syngas Composition (H₂/CO) | Can influence reaction rate and selectivity |

Aromatization of this compound and Olefin Oligomerization

Catalytic Pathways for Aromatic Product Formation

The conversion of this compound to aromatic compounds, such as benzene, toluene, and xylenes (BTX), is a key process in producing valuable chemicals from lighter olefins. d-nb.infound.edu This reaction is typically carried out over solid acid catalysts, with zeolites like ZSM-5 being widely used due to their shape selectivity, which favors the formation of BTX. und.edu

The reaction mechanism is complex and involves a series of steps including oligomerization, cracking, and dehydrogenation. One proposed pathway suggests that this compound is first cleaved into smaller C1 and C2 radicals on the catalyst surface. und.edu These fragments then diffuse into the zeolite pores and combine to form cyclic compounds, which are subsequently dehydrogenated to aromatics. und.edu

Another hypothesized intermediate in aromatic formation is cyclohexene. purdue.edu An alternative pathway for aromatic formation involves the dehydrogenation of cycloalkenes, which can occur at a significantly higher rate than the hydride transfer route on Brønsted acid sites. purdue.edu

The addition of a dehydrogenation function to the zeolite catalyst, for example by incorporating metals like gallium (Ga) or a PtZn alloy, can influence the product distribution and catalyst stability. d-nb.infopurdue.edu Ga-promoted ZSM-5 catalysts have been shown to exhibit high conversion of lower hydrocarbons and improved BTX selectivity. d-nb.info DFT calculations on propane dehydrogenation and propene aromatization over a Zn/P-ZSM-5 catalyst identified the rate-limiting step for propene aromatization with an energy barrier of 1.44 eV. rsc.org

Catalyst deactivation is a challenge in aromatization processes, often occurring through coking. d-nb.info One deactivation route involves the strong adsorption of aromatic products on the active sites, which then undergo further reactions to form heavier compounds that block the catalyst pores. d-nb.info

Influence of Catalyst and Reaction Conditions on Selectivity

The selectivity of reactions involving this compound is critically dependent on the choice of catalyst and the specific reaction conditions employed. These factors dictate the reaction pathway, favoring the formation of a desired product while minimizing the generation of unwanted byproducts. Key parameters that can be manipulated to control selectivity include the catalyst's composition and structure, temperature, pressure, and the concentration of reactants.

In the realm of hydroformylation , the goal is to selectively produce either n-butyraldehyde or iso-butyraldehyde. The choice of catalyst plays a pivotal role in determining the ratio of these linear to branched aldehydes (n/i ratio). For instance, rhodium-based catalysts modified with ligands like triphenylphosphine (TPP) are known to favor the formation of the linear aldehyde. The concentration of the ligand itself can influence selectivity; in some systems, a higher ligand concentration has been observed to promote the formation of isobutyraldehyde. researchgate.net Reaction conditions such as temperature and pressure also significantly impact the n/i ratio. With rhodium/triphenylphosphine catalysts in propane-expanded liquids, increasing the H2/CO ratio can lead to a notable increase in the n-aldehyde selectivity. researchgate.net In cobalt-catalyzed hydroformylation, the product ratio is sensitive to temperature, initial catalyst and propene concentrations, and the pressure of the reacting gases. kuleuven.be

The oxidation of this compound can yield a variety of products, and catalyst design is crucial for steering the reaction towards a specific outcome. For example, in the electrooxidation of this compound, palladium-based catalysts have been investigated. A high surface oxygen content on a PdO/C catalyst has been shown to result in a significantly higher turnover frequency for the conversion of propene into propene glycol compared to a Pd/C catalyst, highlighting the importance of the catalyst's surface properties. acs.org In the oxidative dehydrogenation of propane to produce this compound, catalysts like hexagonal boron nitride (h-BN) have demonstrated high selectivity, with minimal over-oxidation of the desired propene product. nih.gov

Metathesis is another important reaction of this compound, and catalyst selection is key to achieving high selectivity. Tungsten-based catalysts, for example, typically require higher temperatures (above 450 °C) to become active, while rhenium and nickel-rhenium based catalysts can operate at more moderate temperatures of 200–250 °C. mpg.de The support material for the catalyst also plays a role. For instance, using an optimized catalyst support like AlMCM-41 with a specific Si/Al ratio can significantly reduce the temperature required for maximum propene selectivity. mpg.de Pre-treatment of the catalyst can also enhance its performance. mpg.de

In the ammoxidation of this compound to produce acrylonitrile, bismuth molybdate catalysts are widely used. researchgate.net The presence of ammonia is a critical reaction condition that directs the selectivity away from the formation of acrolein, which is the primary product of oxidation in the absence of ammonia. acs.org The mechanism involves the reaction of an allyl intermediate with adsorbed ammonia species. acs.org

The conversion of ethene to this compound is a significant industrial process where selectivity is paramount. Zeolites with specific pore architectures, such as HZSM-23, have shown superior selectivity to this compound compared to zeolites with three-dimensional pore systems like ZSM-5. rsc.org This is attributed to shape selectivity effects within the tubular pore structure. rsc.org Reaction conditions also play a crucial role; for both ZSM-5 and ZSM-23, this compound selectivity increases with increasing reaction temperature. rsc.org Furthermore, lower partial pressures of ethene tend to favor higher this compound selectivity. rsc.org Another approach involves a cascade reaction using a combination of catalysts, such as Ni-AlKIT-6 for dimerization/isomerization and ReOx/Al2O3 for metathesis, which can achieve high total selectivity to propylene and 1-butene (B85601). researchgate.net

Research Findings on Catalyst and Reaction Condition Effects on this compound Selectivity

| Reaction | Catalyst | Support/Ligand | Temperature (°C) | Pressure (bar) | Key Findings on Selectivity |

| Hydroformylation | Rhodium | Triphenylphosphine (TPP) | 70 - 115 | 1 - 15 | Higher ligand concentration promoted isobutyraldehyde formation. researchgate.net |

| Hydroformylation | Cobalt | Unmodified | High | High | Product ratio of n-butyraldehyde to iso-butyraldehyde depends on temperature, pressure, and initial concentrations. kuleuven.be |

| Oxidation | PdO/C | Carbon | Ambient | Ambient | High surface oxygen content leads to a 3-fold higher turnover frequency for converting propene to propene glycol compared to Pd/C. acs.org |

| Metathesis | Rhenium (Re) | AlMCM-41 | 200 - 250 | Not Specified | Offered propene selectivity exceeding 40% at attractive conversion rates. mpg.de |

| Metathesis | Tungsten (W) | SiO2 | > 450 | Not Specified | Active at higher temperatures, offering propene selectivity exceeding 40%. mpg.de |

| Ammoxidation | Bismuth Molybdate (α-Bi2Mo3O12) | - | Not Specified | Not Specified | Presence of ammonia favors the formation of acrylonitrile over acrolein. researchgate.netacs.org |

| Ethene to Propene | HZSM-23 | - | > 500 | Atmospheric | Selectivity to propene of 43% was achieved, superior to ZSM-5 due to shape selectivity. rsc.org |

| Ethene to Propene | Ni-AlKIT-6 + ReOx/Al2O3 | - | 60 | 30 | Achieved over 86% total selectivity to propylene and 1-butene in a cascade reaction. researchgate.net |

Advanced Catalysis in Prop 1 Ene Transformations

Design and Synthesis of Novel Catalysts for Prop-1-ene (B156429) Reactions

The quest for more sustainable and efficient chemical processes has spurred significant research into the design and synthesis of novel catalysts for this compound reactions. Innovations in catalyst development span across homogeneous transition metal complexes, structured zeolites, and robust heterogeneous systems.

Transition metal complexes are pivotal in many industrial processes involving this compound, offering high activity and selectivity under mild reaction conditions.

Rhodium (Rh): Rhodium complexes are extensively used in the hydroformylation of this compound to produce aldehydes, primarily n-butanal and isobutanal. The design of ligands for the rhodium center is crucial for controlling regioselectivity. For instance, rhodium catalysts based on bis-phosphoramidite ligands have been designed to favor the formation of the branched aldehyde, isobutanal, achieving n:iso ratios well below 1. researchgate.netnih.gov The synthesis of these catalysts often involves a one-step process, making them readily preparable. researchgate.net Encapsulating rhodium species within a MEL zeolite framework can lead to over 99% regioselectivity to n-butanal. nih.gov The active catalytic species is often proposed to be a hydrido-carbonyl complex, such as RhH(CO)2(PPh3)2, formed in situ. rsc.org

Platinum (Pt): Platinum-based catalysts are effective for the complete oxidation of this compound, a crucial reaction for emission control. rsc.orgrsc.org The catalytic activity is highly dependent on the size of the platinum nanoparticles (NPs). Studies on Pt/Al2O3 catalysts have shown that as the Pt NP size decreases, the number of exposed surface atoms increases, leading to a higher average valence state of Pt, which in turn enhances the cleavage of C-H bonds in this compound. rsc.org The synthesis of these catalysts can be achieved by depositing size-specific Pt NPs, synthesized from mixed-valence chlorine-free precursors, onto supports like alumina. rsc.orgrsc.org The turnover frequency for this compound oxidation has been observed to increase with higher Pt dispersion. researchgate.net

Zinc (Zn): Zinc-based catalysts, often in combination with other elements, are utilized in various this compound transformations. For instance, ZnCrOx combined with zeolites like SAPO-34 or AlPO-18 can function as a bifunctional catalyst for the conversion of syngas to light olefins, including this compound. nih.gov In the context of ethane (B1197151) aromatization over ZSM-5 zeolites, zinc can be introduced via a solid-state reaction of zinc metal with the Brønsted acid sites of the zeolite to generate active sites. researchgate.net

Interactive Data Table: Performance of Transition Metal Catalysts in this compound Reactions

| Catalyst System | Reaction | Key Product(s) | Selectivity (%) | Turnover Frequency (TOF) / Activity | Reference |

| Rh-bis-phosphoramidite | Hydroformylation | Isobutanal | n:iso ratio < 1 | ~1000 mol/mol in 1 hr | researchgate.netnih.gov |

| Rh encapsulated in MEL zeolite | Hydroformylation | n-butanal | >99 | 6,500 h-1 | nih.gov |

| Pt/Al2O3 | Complete Oxidation | CO2, H2O | - | Increases with Pt dispersion | rsc.orgresearchgate.net |

| ZnCrOx/AlPO-18 | Syngas to Olefins | Light olefins | 84.3 (C2-C4 olefins) | 24.9% CO conversion | nih.gov |

Zeolites, with their well-defined microporous structures and tunable acidity, are exceptional catalysts for shape-selective reactions of this compound.

ZSM-5: This zeolite is widely studied for the conversion of this compound and other small molecules to hydrocarbons. The catalytic activity of H-ZSM-5 in this compound conversion is highly temperature-dependent. At lower temperatures (e.g., 473 K), the catalyst deactivates relatively quickly, whereas at higher temperatures (573 K and 673 K), it maintains high conversion rates. rsc.org The product distribution is also influenced by the reaction temperature. The synthesis of ZSM-5 can be tailored to control its properties, such as crystal size and acidity, which in turn affects its catalytic performance in reactions like the methanol-to-olefins (MTO) process. researchgate.net

SAPO-34: Silicoaluminophosphate-34 (SAPO-34), with its chabazite (CHA) framework, is a highly effective catalyst for the MTO process, yielding high selectivity towards light olefins like ethylene (B1197577) and this compound. oup.comeurekalert.org A key challenge with SAPO-34 is its rapid deactivation due to coke deposition within its cages. eurekalert.org To mitigate this, research has focused on synthesizing nanosized or hierarchical SAPO-34 catalysts to improve mass transport. oup.com Microwave-assisted hydrothermal synthesis has been shown to be an efficient method for producing nanosized SAPO-34 crystals with uniform size distribution, significantly reducing the crystallization time. oup.com The silicon content in the SAPO-34 synthesis gel is a critical parameter that influences not only the acidity but also the particle size and surface area of the final catalyst. rsc.org

Interactive Data Table: Synthesis and Performance of Zeolite Catalysts in Olefin Production

| Zeolite Catalyst | Synthesis Method | Key Feature | Application | This compound + Ethylene Selectivity (%) | Reference |

| SAPO-34 | Conventional Hydrothermal | Microporous | MTO | >80 | eurekalert.org |

| Nanosized SAPO-34 | Microwave-assisted Hydrothermal | Reduced crystal size | MTO | - | oup.com |

| Hierarchical SAPO-34 | Various templating methods | Mesopores/macropores | MTO | - | oup.com |

| SAPO-34 (mixed-template) | Hydrothermal | Smaller particles, higher surface area | MTO | 81.9 | rsc.org |

Heterogeneous catalysts offer advantages in terms of separation, recovery, and stability, making them attractive for industrial applications.

Supported Gold (Au): Gold nanoparticles dispersed on titanium-containing supports, such as TS-1 or TiO2, are promising catalysts for the direct epoxidation of this compound to propene oxide using a mixture of hydrogen and oxygen. acs.orgacs.org These catalysts can achieve very high selectivity (>99%) to propene oxide, although the conversion of this compound is often low (<2%). acs.orgacs.org The catalytic activity is attributed to a cooperative effect between the gold nanoparticles and the titanium species in the support. acs.org

Boron Nitride (BN): Hexagonal boron nitride (h-BN) and boron nitride nanotubes have emerged as highly selective catalysts for the oxidative dehydrogenation (ODH) of propane (B168953) to this compound. nih.gov At a propane conversion of 14%, selectivities of 79% to this compound and 12% to ethene have been reported. nih.gov The catalytic active sites are proposed to be oxygen-terminated armchair edges of the boron nitride structure. nih.gov Under ODH conditions, the pristine BN material can be oxidized and hydrolyzed to form a B(OH)xO3–x phase. thomaslabnyu.ae The high selectivity is thought to be due to a mechanism involving the surface-mediated formation of radicals that then propagate in the gas phase. nih.gov

Vanadium-based Systems: While boron nitride catalysts show higher selectivity, vanadium-based catalysts are also studied for the ODH of propane. The mechanism on vanadium-based catalysts is believed to be different from that on boron nitride, which may explain the difference in selectivity. nih.gov

Heteropolyacids: Heteropolyacids are solid acid catalysts that can be used for various acid-catalyzed reactions of this compound, such as hydration to form propan-2-ol. Their strong Brønsted acidity makes them effective for these transformations.

Catalytic Mechanisms and Active Site Characterization

A deep understanding of the catalytic mechanisms and the nature of the active sites is essential for the rational design of improved catalysts.

TiO2 (Titanium Dioxide): In the case of gold-catalyzed this compound epoxidation, TiO2 is a critical component of the support material, with Ti4+ sites being essential for the formation of Ti-OOH species, which are key intermediates in the epoxidation process. proquest.com The photocatalytic properties of TiO2 can also be harnessed for the oxidation of this compound. researchgate.netacs.orgresearchgate.net For palladium-catalyzed this compound oxidation, Pd/TiO2 has shown high activity, which is attributed to the support's ability to reoxidize Pd to the active PdO phase. mdpi.com

Al2O3 (Aluminum Oxide): Alumina is a widely used support for various catalysts. For platinum-catalyzed this compound oxidation, Al2O3 is a common support material. rsc.orgrsc.org The addition of promoters like Ce or Fe to Pd/Al2O3 catalysts can enhance the metal-support interaction and improve catalytic activity in this compound oxidation. mdpi.com In the CO2-assisted oxidative dehydrogenation of propane, Al2O3-supported gallium oxide catalysts have shown good performance, with the support influencing the acid-base properties of the catalyst. nih.govforth.gr

SiO2 (Silicon Dioxide): Silica (B1680970) is another common support material. For metallocene-catalyzed this compound polymerization, SiO2 is used to heterogenize the active catalytic components. acs.orgoup.com The structure of the silica support influences the polymerization kinetics and the morphology of the resulting polymer. acs.org In the case of tungsten oxide-catalyzed this compound metathesis, the silica support can play a role in the activation of the catalyst and the stability of the active sites. osti.gov The presence of SiO2 nanoparticles has also been shown to influence the polymerization of other monomers, suggesting its role as a polymerization modulator. acs.org

Interactive Data Table: Influence of Supports on Catalyst Performance in this compound Reactions

| Catalyst | Support | Reaction | Role of Support | Finding | Reference |

| Au | TiO2/TS-1 | Epoxidation | Provides active sites for peroxide formation | Ti4+-OOH species are crucial intermediates | proquest.com |

| Pd | TiO2 | Oxidation | Facilitates re-oxidation of the active metal | High catalytic activity | mdpi.com |

| Pd | Al2O3 | Oxidation | Stabilizes active species | Addition of Ce or Fe improves performance | mdpi.com |

| Metallocene | SiO2 | Polymerization | Heterogenizes the catalyst, influences polymer growth | Support structure affects kinetics and morphology | acs.org |

| WOx | SiO2 | Metathesis | Participates in catalyst activation | Neighboring OH groups can promote active-site renewal | osti.gov |

Identifying the transient species formed during a catalytic reaction is key to unraveling the reaction mechanism.

In the metathesis of this compound, the reaction proceeds through metallacyclobutane intermediates, as described by the Chauvin mechanism. Studies using isotopically labeled this compound, such as (Z)-prop-1-ene-1-d1, have been instrumental in elucidating the nature of these intermediates and distinguishing between degenerate and productive metathesis pathways. acs.org

For the conversion of methanol (B129727) to olefins over SAPO-34, polymethylbenzenium ions are considered important reaction intermediates within the "hydrocarbon pool" mechanism. These species, trapped within the zeolite cages, act as co-catalysts for the formation of olefins. However, their further transformation into larger, polycyclic aromatic species leads to coke formation and catalyst deactivation. eurekalert.org

In the oxidative dehydrogenation of propane over boron nitride catalysts, a mechanistic hypothesis suggests that oxygen-terminated armchair edges of the BN structure are the active sites. nih.gov The reaction is believed to proceed through the formation of radical intermediates, which then propagate in the gas phase to form this compound. nih.gov

On tungsten oxide/silica catalysts for this compound metathesis, di-grafted tungsten oxo alkylidene species are postulated as the active sites. The formation of these active sites from W(VI) precursors requires high-temperature pretreatment. osti.gov

Redox Mechanisms in Oxidative Catalysis involving this compound

The oxidative catalysis of this compound is a cornerstone of the chemical industry, enabling the production of valuable chemicals such as acrolein, acrylonitrile, and propylene (B89431) oxide. The underlying mechanisms of these transformations are complex, often involving a series of reduction and oxidation (redox) steps facilitated by the catalyst. A predominant mechanism in the selective oxidation of hydrocarbons, including this compound, over mixed metal oxide catalysts is the Mars-van Krevelen mechanism.

This mechanism involves the lattice oxygen of the metal oxide catalyst directly participating in the reaction. The process can be broken down into two main stages:

Substrate Oxidation: The hydrocarbon reactant (this compound) is adsorbed onto the catalyst surface and is subsequently oxidized by reacting with oxygen atoms from the catalyst lattice. This step results in the formation of the desired product (e.g., acrolein) and a reduced catalyst with an oxygen vacancy.

Catalyst Reoxidation: The reduced catalyst is then reoxidized by gas-phase oxygen, which replenishes the consumed lattice oxygen and restores the catalyst to its original active state, completing the catalytic cycle.

Bismuth molybdate catalysts, particularly in the α-Bi₂Mo₃O₁₂ phase, are widely studied for this compound oxidation to acrolein. Density functional theory (DFT) studies have shown that the initial activation of this compound involves the abstraction of an allylic hydrogen atom by a lattice oxygen atom, forming a π-allyl intermediate. rsc.org This is often the rate-determining step. rsc.org The mobility and reactivity of the lattice oxygen are crucial for the catalyst's performance. mdpi.com

In electrocatalytic systems, the mechanism can differ from thermocatalysis. For instance, on palladium oxide (PdO) catalysts, this compound can be dehydrogenated at potentials above 0.80 V and strongly adsorbs on the surface. acs.orgnih.gov The adsorbed species is then oxidized by surface oxygen from the PdO. acs.orgnih.gov A high surface oxygen content on PdO/C has been shown to result in a threefold higher turnover frequency for converting this compound into propene glycol compared to a Pd/C catalyst. acs.org

The reaction pathway and product selectivity are highly dependent on the catalyst composition and reaction conditions. For example, different mechanisms are proposed for the formation of various products from this compound oxidation on palladium surfaces, depending on the applied potential. youtube.com At lower potentials (0.8-1.0 V vs. RHE), selective allylic oxidation to acrolein and acrylic acid occurs on the metallic Pd surface. At higher potentials (1.1-1.3 V vs. RHE), selective oxidation of the vinyl group to propylene glycol takes place on the Pd oxide surface. youtube.com

Table 1: Comparison of Proposed Mechanisms for this compound Oxidation

| Catalyst System | Proposed Mechanism | Key Intermediate | Primary Product(s) |

| Bismuth Molybdate (e.g., α-Bi₂Mo₃O₁₂) | Mars-van Krevelen | π-allyl species | Acrolein |

| Palladium Oxide (PdO/C) | Electrochemical Oxidation | μ-C═CHCH₃ | Propene Glycol |

| Metallic Palladium (Pd) | Langmuir-Hinshelwood | Adsorbed this compound | Acrolein, Acrylic Acid |

| Palladium Oxide (PdO) | Electrochemical Oxidation | Adsorbed this compound | Propylene Glycol |

Catalyst Deactivation, Regeneration, and Lifetime Studies

Catalyst deactivation is a significant challenge in industrial processes involving this compound, leading to a gradual loss of catalytic activity and selectivity over time. The primary causes of deactivation in these high-temperature reactions are fouling by coke deposition and sintering of the active catalyst particles. nih.gov Understanding the mechanisms of deactivation is crucial for developing robust catalysts and effective regeneration strategies to extend their operational lifetime.

Mechanisms of Catalyst Fouling and Coking

Coke formation is a major cause of deactivation in hydrocarbon processing, including this compound transformations. youtube.com It involves the deposition of carbonaceous residues on the catalyst surface, which can physically block active sites and pores, hindering access for reactant molecules. mdpi.comyoutube.com

The mechanisms of coke formation are complex and can originate from different pathways:

Dehydrogenation and Polymerization: this compound and other hydrocarbon species present in the reactor can undergo excessive dehydrogenation on active metal sites, leading to the formation of highly unsaturated species. oaepublish.com These species can then polymerize and cyclize to form polyaromatic compounds, which are the precursors to hard coke. oaepublish.com

Decomposition of Products: The desired products of this compound oxidation, such as acrolein, can also contribute to coke formation through decomposition and subsequent polymerization reactions, especially at high temperatures.

Studies on Pt-based catalysts used in propane dehydrogenation (a related process) have identified two main types of coke: one that forms on the metallic nanoparticle surface and another that deposits on the support material. nsf.gov The coke on the metal sites forms rapidly in the initial stages of the reaction, while coke on the support continues to accumulate over time. nsf.gov this compound decomposition is thermodynamically more favorable than that of propane, making it a significant contributor to coking and catalyst deactivation. acs.org

Strategies for Enhanced Catalyst Stability and Durability

Significant research efforts are directed towards improving the stability and durability of catalysts used in this compound transformations. Key strategies include modifying the catalyst composition, optimizing the support material, and controlling the reaction and regeneration conditions.

Catalyst and Support Modification:

Alloying: The addition of a second metal, such as tin (Sn) to platinum (Pt), can enhance stability. Sn can modify the electronic properties of Pt, suppressing the deep dehydrogenation pathways that lead to coke formation. oaepublish.com

Support Engineering: The choice of support material is critical. Supports with optimized acidity and porosity can influence the dispersion of the active metal and minimize side reactions that lead to coking. For example, using supports like mesoporous silica (SBA-15) or modifying alumina with yttria can improve catalyst stability. semanticscholar.org Encapsulating active sites within zeolite structures, such as the RhIn₄@Silicalite-1 catalyst, has shown remarkable stability for thousands of hours by preventing sintering and coke formation. nih.gov

Doping: Introducing dopants can alter the catalyst's surface properties. For instance, zinc doping in cobalt-based catalysts has been shown to boost anti-coking ability. semanticscholar.org

Process and Regeneration Optimization:

Hydrogen Co-feeding: In processes like propane dehydrogenation, co-feeding hydrogen can suppress coke formation. oaepublish.comnsf.gov Hydrogen can help in the desorption of coke precursors and maintain the metallic state of the active sites. oaepublish.com

Controlled Regeneration: Catalyst regeneration is essential for long-term operation and typically involves burning off the coke in the presence of air or oxygen. However, the regeneration temperature must be carefully controlled. Excessively high temperatures can cause irreversible sintering of the metal particles, leading to a permanent loss of activity. mdpi.com For example, for a commercial Pt-Sn/Al₂O₃ catalyst, oxidation temperatures above 550°C can lead to varying degrees of sintering. mdpi.com A well-managed regeneration process, including steps like oxychlorination to redisperse metal particles, is crucial for restoring catalytic performance. mdpi.com

Table 2: Strategies for Enhancing Catalyst Stability in this compound Related Processes

| Strategy | Mechanism of Enhancement | Example |

| Alloying | Modifies electronic properties, suppresses deep dehydrogenation. | Pt-Sn alloys for propane dehydrogenation. |

| Support Modification | Improves metal dispersion, reduces side reactions. | Pt–Ga nanoalloys on mesoporous silica SBA-15. semanticscholar.org |

| Encapsulation | Prevents sintering and coking by physical confinement. | RhIn₄ clusters confined within Silicalite-1 zeolite. nih.gov |

| Doping | Enhances anti-coking ability. | Zinc doping of cobalt-based catalysts. semanticscholar.org |

| Hydrogen Co-feeding | Inhibits coke formation by promoting desorption of precursors. | Co-feeding H₂ during propane dehydrogenation. nsf.gov |

| Controlled Regeneration | Removes coke while minimizing thermal degradation (sintering). | Oxidation of coked Pt-Sn/Al₂O₃ catalyst below 550°C. mdpi.com |

Polymerization Chemistry of Prop 1 Ene

Stereochemical Control in Prop-1-ene (B156429) Polymerization

The polymerization of this compound creates chiral centers along the polymer backbone, leading to different stereochemical arrangements, or tacticities. The tacticity of polypropene profoundly influences its physical and mechanical properties.

Stereospecificity: Isotactic, Syndiotactic, and Atactic Polypropene Synthesis

The stereochemical arrangement of the methyl groups along the polypropene chain defines its tacticity. There are three primary types of stereoisomers:

Isotactic polypropene: All methyl groups are located on the same side of the polymer chain. This regular structure allows the polymer chains to pack closely together, resulting in a highly crystalline, rigid, and strong material with a high melting point. fiveable.melibretexts.org Isotactic polypropylene (B1209903) is widely used in applications requiring structural integrity, such as automotive parts and plastic containers. fiveable.me

Syndiotactic polypropene: The methyl groups alternate regularly on opposite sides of the polymer chain. fiveable.melibretexts.org This arrangement leads to a crystalline polymer, but with different properties compared to the isotactic form, often exhibiting lower crystallinity and more flexibility. fiveable.me Vanadium-based catalysts are known to produce syndiotactic polypropene. libretexts.org

Atactic polypropene: The methyl groups are arranged randomly along the polymer chain. fiveable.melibretexts.org This lack of regularity prevents the chains from crystallizing, resulting in an amorphous, soft, and rubbery material. libretexts.orgyoutube.com Atactic polypropylene is often used in adhesives and as a sealant. libretexts.org

The synthesis of these specific stereoisomers is achieved through the use of stereospecific catalysts, such as Ziegler-Natta and metallocene catalysts, which control the orientation of the incoming monomer unit during the polymerization process. fiveable.melibretexts.org

Regiochemical Control and Monomer Enchainment

In addition to stereochemistry, the regiochemistry of this compound insertion into the growing polymer chain is a critical factor in determining the final polymer structure. The two primary modes of monomer enchainment are 1,2-insertion (primary insertion) and 2,1-insertion (secondary insertion).

1,2-Insertion: The methylene end of the this compound molecule attaches to the metal center of the catalyst, and the growing polymer chain migrates to the methine carbon. This is the most common and desired mode of insertion, leading to a regular head-to-tail arrangement of monomer units.

2,1-Insertion: The methine end of the this compound molecule attaches to the metal center, and the polymer chain migrates to the methylene carbon. This results in a head-to-head, tail-to-tail arrangement, which is considered a regio-error or defect in the polymer chain. wiley-vch.de

Highly regioselective catalysts are designed to favor primary insertion, minimizing the occurrence of regio-errors. The presence of 2,1-insertions can disrupt the polymer's crystallinity and negatively impact its mechanical properties. If a 2,1-insertion is followed by a chain-end epimerization before the next monomer insertion, it can lead to a 1,3-regio-defect. wiley-vch.de

Mechanisms of Stereoerror Formation in Polymerization Processes

Stereoerrors are imperfections in the stereochemical regularity of the polymer chain. Understanding the mechanisms of stereoerror formation is crucial for designing catalysts that produce polymers with high stereospecificity. The formation of stereoerrors can occur through several pathways:

Monomer mis-insertion: The incoming monomer adopts an incorrect orientation at the catalyst's active site before insertion. This can be influenced by factors such as monomer concentration and temperature.

Chain-end epimerization: The stereochemistry of the last inserted monomer unit in the growing polymer chain inverts before the next monomer is added. This mechanism is thought to be a significant cause of stereo-defects, particularly at lower monomer concentrations where the rate of propagation is slower relative to the rate of epimerization. wiley-vch.de

Catalyst site isomerization: The geometry of the catalyst's active site can change during the polymerization process, leading to a change in the stereochemical control. In some nonmetallocene systems, variations in the ligand's wrapping mode around the metal center have been identified as a source of stereoerrors. nih.govnih.govresearchgate.net For example, with certain C1-symmetric salalen-zirconium and hafnium systems, a change in the ligand wrapping mode from a fac-mer to a fac-fac conformation is a primary source of lower stereoselectivities. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for elucidating the complex mechanisms of stereoerror formation. nih.govacs.org These studies help in understanding the subtle electronic and steric factors that govern stereoregulation and guide the design of more stereospecific catalysts. nih.gov

Theoretical and Computational Investigations of Prop 1 Ene Chemistry

Quantum Chemical Approaches

Quantum chemical methods, based on the principles of quantum mechanics, are widely used to study the electronic structure and properties of molecules. These approaches provide a detailed understanding of bonding, stability, and reactivity.

Density Functional Theory (DFT) Studies of Prop-1-ene (B156429) and its Reactions

Density Functional Theory (DFT) is a widely applied quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT studies have been extensively used to investigate this compound and its various reactions, offering insights into reaction pathways, transition states, and the energetics of chemical transformations.

DFT calculations have been employed to study the reductive decomposition of This compound-1,3-sultone (B1366696) (PES), a novel electrolyte additive in lithium-ion batteries. These studies, combined with a self-consistent reaction field method accounting for the bulk solvent effect, examined three ring-opening pathways involving O–C, S–C, and S–O bond breaking. acs.org Calculations revealed that the Li+ ion plays a pivotal role in the reductive decomposition of PES. acs.org While the S–O bond breaking is kinetically favored, it is effectively blocked by the formation of a Li+-participated seven-membered ring intermediate. acs.org Other decomposition processes via O–C and S–C bond breaking lead to stable products, which align with observed solid–electrolyte interphase (SEI) constituents like RSO₃Li and ROSO₂Li. acs.org